molecular formula C13H16N2O3 B12718762 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione CAS No. 134721-56-5

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione

Cat. No.: B12718762
CAS No.: 134721-56-5
M. Wt: 248.28 g/mol
InChI Key: UWLFLYNFPHJFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and anti-inflammatory agents. The structure of this compound includes a 2,4-imidazolidinedione core with a 4-ethoxyphenyl group and two methyl groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of ethyl 4-ethoxybenzoate with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinedione ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic pH to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinedione compounds.

Scientific Research Applications

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-5-phenyl-2,4-imidazolidinedione: Lacks the ethoxy group, which may affect its biological activity and chemical properties.

    3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

Uniqueness

3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

134721-56-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-4-18-10-7-5-9(6-8-10)13(2)11(16)15(3)12(17)14-13/h5-8H,4H2,1-3H3,(H,14,17)

InChI Key

UWLFLYNFPHJFKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.